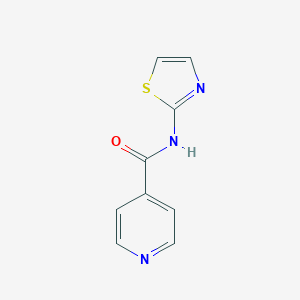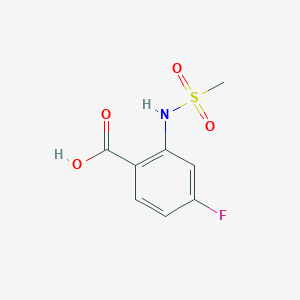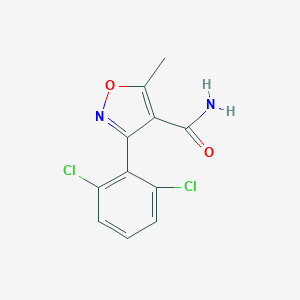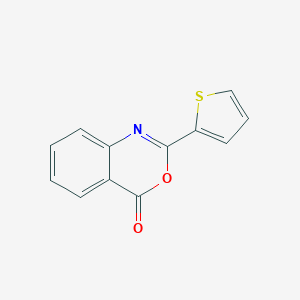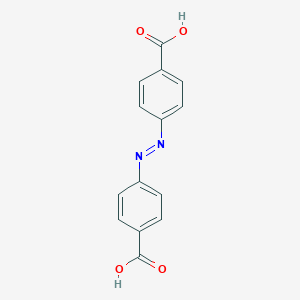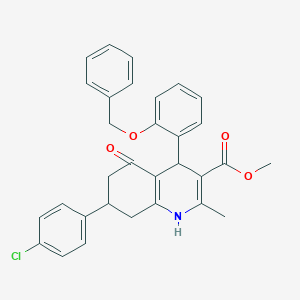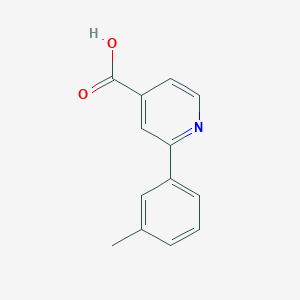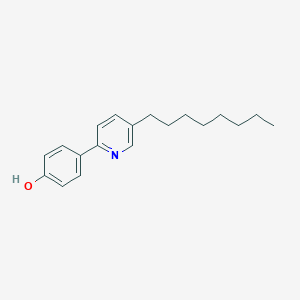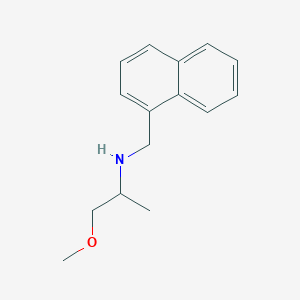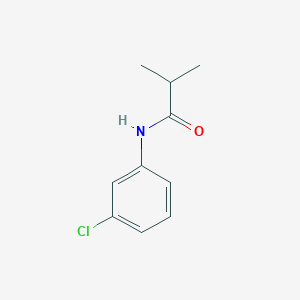
N-(3-chlorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-methylpropanamide, commonly known as Clenbuterol, is a beta-2 adrenergic agonist drug that is used for various medical purposes. It is a sympathomimetic drug that acts as a bronchodilator and is used to treat asthma and other respiratory disorders. Clenbuterol has also been used as a performance-enhancing drug in sports, but its use is prohibited due to its potential side effects.
Mécanisme D'action
Clenbuterol acts as a beta-2 adrenergic agonist, which means it stimulates the beta-2 receptors in the body. This leads to the activation of the sympathetic nervous system, which in turn causes bronchodilation and increased heart rate. Clenbuterol also has an anabolic effect, which means it promotes muscle growth and reduces body fat.
Biochemical and Physiological Effects:
Clenbuterol has been found to have a variety of biochemical and physiological effects. It increases the levels of cyclic AMP, which is a signaling molecule that regulates various cellular processes. It also increases the levels of protein synthesis, which leads to muscle growth. Clenbuterol has been found to have a thermogenic effect, which means it increases the body's metabolic rate and leads to increased fat burning.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has several advantages for lab experiments. It is a potent beta-2 adrenergic agonist that can be used to study the effects of sympathetic nervous system activation. It is also a potent anabolic agent that can be used to study the effects of protein synthesis on muscle growth. However, the use of Clenbuterol in lab experiments is limited due to its potential side effects and the need for careful dosing.
Orientations Futures
There are several future directions for research on Clenbuterol. One area of research is the development of safer and more effective beta-2 adrenergic agonists for the treatment of respiratory disorders. Another area of research is the development of Clenbuterol analogs that have fewer side effects and greater anabolic effects. Finally, there is a need for further research on the biochemical and physiological effects of Clenbuterol to better understand its mechanisms of action.
Méthodes De Synthèse
The synthesis of Clenbuterol involves the reaction of 3-chlorobenzyl cyanide with 2-methylamino ethanol in the presence of a catalyst. The resulting product is then purified to obtain Clenbuterol.
Applications De Recherche Scientifique
Clenbuterol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of asthma and other respiratory disorders. It has also been studied for its potential use in the treatment of muscle wasting and obesity. Clenbuterol has been found to increase muscle mass and reduce body fat in animal studies.
Propriétés
Numéro CAS |
7017-17-6 |
|---|---|
Nom du produit |
N-(3-chlorophenyl)-2-methylpropanamide |
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
XJJWNMFVLXRGNJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CC(C)C(=O)NC1=CC(=CC=C1)Cl |
Autres numéros CAS |
5773-36-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)

![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)
